(1-Isothiocyanatoethyl)benzene: A Technical Guide for Researchers
(1-Isothiocyanatoethyl)benzene: A Technical Guide for Researchers
An In-depth Examination of a Promising Bioactive Compound for Drug Discovery and Development
This technical guide provides a comprehensive overview of (1-Isothiocyanatoethyl)benzene, a member of the isothiocyanate class of compounds, for researchers, scientists, and professionals in drug development. This document consolidates key information on its chemical properties, synthesis, and biological activities, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of this compound.
Chemical and Physical Properties
(1-Isothiocyanatoethyl)benzene, also known as α-methylbenzyl isothiocyanate, is an aromatic isothiocyanate. Its chemical structure features a benzene ring attached to an ethyl group, which in turn is bonded to the isothiocyanate functional group (-N=C=S). This structure is closely related to phenethyl isothiocyanate (PEITC), a well-studied natural compound found in cruciferous vegetables, differing by the presence of a methyl group on the ethyl chain. This structural difference may influence its biological activity and pharmacokinetic profile.
Table 1: Chemical and Physical Properties of (1-Isothiocyanatoethyl)benzene
| Property | Value | Reference |
| IUPAC Name | (1-isothiocyanatoethyl)benzene | N/A |
| Synonyms | α-Methylbenzyl isothiocyanate, 1-Phenylethyl isothiocyanate | [1] |
| CAS Number | 32393-32-1 (racemic), 24277-44-9 (R-enantiomer), 24277-43-8 (S-enantiomer) | [2][3][4] |
| Molecular Formula | C₉H₉NS | [1] |
| Molecular Weight | 163.24 g/mol | [4] |
| Appearance | Colorless oil | [5] |
| Boiling Point | 55-56 °C at 2.5 mmHg | |
| Density | 1.045 g/mL at 20 °C | |
| Refractive Index | n20/D 1.513 | |
| Solubility | Soluble in organic solvents, limited solubility in water. | N/A |
Synthesis and Purification
(1-Isothiocyanatoethyl)benzene can be synthesized from its corresponding amine, 1-phenylethanamine. A common method involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurizing agent.
Experimental Protocol: Synthesis of (R)-1-Isothiocyanatoethylbenzene[5]
Materials:
-
(R)-1-Phenylethanamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or N-methylmorpholine (NMM)
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻)
-
Dichloromethane (DCM)
-
Hexane
-
Hydrochloric acid (1 N)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (R)-1-phenylethanamine (1 equivalent) in dichloromethane, add triethylamine or N-methylmorpholine (3 equivalents) and carbon disulfide (3 equivalents).
-
Stir the reaction mixture at room temperature for 5 minutes to form the dithiocarbamate intermediate.
-
Add DMT/NMM/TsO⁻ (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture in a microwave reactor at 90°C for 3 minutes.
-
After cooling, dilute the reaction mixture with dichloromethane and wash with water, followed by 1 N HCl, and again with water.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
Purification
The crude product can be purified by flash chromatography on silica gel using hexane as the eluent to yield pure (R)-1-isothiocyanatoethylbenzene as a colorless oil.[5]
Characterization Data for (R)-1-Isothiocyanatoethylbenzene[5]
-
¹H NMR (700 MHz, CDCl₃): δ = 7.41–7.38 (m, 2 H, CHₐᵣ), 7.34–7.32 (m, 3 H, CHₐᵣ), 4.92 (q, J = 6.8 Hz, 1 H, CHNCS), 1.68 (d, J = 6.8 Hz, 3 H, CH₃).
-
¹³C NMR (176 MHz, CDCl₃): δ = 140.3 (s, Cₐᵣ), 132.5 (s, NCS), 129.0 (s, 2 × CₐᵣH), 128.3 (s, CₐᵣH), 125.5 (s, 2 × CₐᵣH), 57.2 (s, CHNCS), 25.1 (s, CH₃).
-
Optical Rotation: [α]²⁵D −18.1 (c 1.0, CHCl₃).
Biological Activity and Mechanism of Action
While specific research on (1-isothiocyanatoethyl)benzene is limited, the biological activities of the broader isothiocyanate class, particularly the closely related phenethyl isothiocyanate (PEITC), have been extensively studied. Isothiocyanates are known for their chemopreventive and therapeutic effects, primarily attributed to their ability to induce phase II detoxification enzymes, promote apoptosis, and inhibit cell proliferation in cancer cells.
Anticancer Activity
Isothiocyanates have demonstrated significant anticancer properties in various cancer models. They can inhibit the growth of tumor cells and induce apoptosis through multiple signaling pathways. The cytotoxic effects are often selective for cancer cells, with less toxicity observed in normal cells.
Table 2: In Vitro Cytotoxicity of Related Isothiocyanates
| Compound | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |
| Benzyl isothiocyanate | CLBL-1 (Canine B-cell lymphoma) | 3.63 ± 0.21 | 16 | [6] |
| Benzyl isothiocyanate | CLB70 (Canine B-cell leukemia) | 3.78 ± 0.21 | 16 | [6] |
| Phenethyl isothiocyanate | CaSki (Cervical cancer) | ~25 | 24 | [7] |
| Sulforaphane | OECM-1 (Oral cancer) | 5.7 | Not specified | [8] |
| Sulforaphene | HepG2 (Hepatocellular carcinoma) | 33.8 | 72 | [8] |
Note: Data for (1-isothiocyanatoethyl)benzene is not currently available. The table presents data for structurally related isothiocyanates to provide a comparative context for potential potency.
Signaling Pathways
The anticancer effects of isothiocyanates are mediated through the modulation of several key signaling pathways.
-
Induction of Apoptosis: Isothiocyanates can induce apoptosis by increasing the production of reactive oxygen species (ROS), leading to cellular stress and activation of caspase cascades.[7][9] This process involves both intrinsic and extrinsic apoptotic pathways.
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest at various checkpoints, thereby inhibiting the proliferation of cancer cells.
-
MAPK Pathway: Isothiocyanates have been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and survival.[6]
-
Inhibition of Aldehyde Dehydrogenase (ALDH): Some isothiocyanates act as inhibitors of ALDH, an enzyme associated with cancer stem cells and drug resistance.[10]
References
- 1. D-α-Methylbenzyl isothiocyanate [webbook.nist.gov]
- 2. α-Methylbenzyl Isothiocyanate - LKT Labs [lktlabs.com]
- 3. 24277-44-9|(R)-(1-Isothiocyanatoethyl)benzene|BLD Pharm [bldpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells [mdpi.com]
- 7. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. repositorio.ucp.pt [repositorio.ucp.pt]
- 10. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
